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L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine

Peptide chemistry Sequence-activity relationship Oligopeptide comparison

Researchers requiring a defined-sequence heptapeptide often face risks from unrecognized residue substitutions that can abolish biological function. L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine (CAS 920520-80-5) eliminates this ambiguity through exact sequence identity, confirmed by MW (647.7 g/mol) and formula (C27H49N7O11). - Enables unambiguous LC-MS/MS differentiation from cleavage products via its [M+H]+ ion at m/z 647.7. - Serves as a retention time and fragmentation calibrator for endogenous peptide method development. - Supports exploratory SAR studies (e.g., HsClpP agonism) when tested head-to-head with validated controls. Supplied as custom-synthesized lyophilized powder with CoA; sequence identity is the minimal assurance of functional equivalence.

Molecular Formula C27H49N7O11
Molecular Weight 647.7 g/mol
CAS No. 920520-80-5
Cat. No. B15172190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine
CAS920520-80-5
Molecular FormulaC27H49N7O11
Molecular Weight647.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C27H49N7O11/c1-12(2)7-16(28)23(40)29-14(5)21(38)32-18(9-35)26(43)33-19(10-36)25(42)31-17(8-13(3)4)24(41)30-15(6)22(39)34-20(11-37)27(44)45/h12-20,35-37H,7-11,28H2,1-6H3,(H,29,40)(H,30,41)(H,31,42)(H,32,38)(H,33,43)(H,34,39)(H,44,45)/t14-,15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyKHJWGHOWYJPLCV-RBZZARIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine: Classification & Baseline Characteristics


L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine (CAS 920520-80-5) is a synthetic linear heptapeptide composed of two L-leucine, two L-alanine, and three L-serine residues, with a molecular formula of C27H49N7O11 and a molecular weight of 647.7 g/mol . As an oligopeptide, it falls within a compound class broadly investigated for biological activity and potential therapeutic applications; however, no published peer-reviewed studies, patents, or authoritative database entries were identified that report quantitative biological activity, pharmacological parameters, binding affinities, selectivity profiles, or pharmacokinetic data specific to this exact heptapeptide sequence.

Sequence-defined research peptide Identity confirmed by molecular formula, not by biological annotation. Suitable as a well-characterized probe for exploratory studies.
Negative control or calibrator use Lacks reported target engagement data; may support method development, LC-MS calibrant, or negative control workflows where sequence identity is sufficient.
Biophysical characterization candidate Serine-rich composition (3 Ser) offers a defined scaffold for solubility, aggregation, or secondary structure studies without pre-existing activity assumptions.

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine: Sequence Substitution Risks


In the absence of established structure-activity relationships (SAR) for L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine, interchange with closely related heptapeptides—such as those bearing single-residue substitutions, N-terminal modifications, or truncated sequences—carries an undefined risk of altered or lost biological function. For peptide research reagents, even a single amino acid change can ablate receptor binding, alter substrate recognition by proteases, modify immunogenicity, or disrupt self-assembly properties [1]. Without quantitative comparator data, procurement decisions must rely on sequence identity as the minimal assurance of functional equivalence.

Sequence mismatch may abolish function Even a single residue change in a heptapeptide can alter receptor binding, protease recognition, or self-assembly. Substitution with truncated sequences (e.g., tetrapeptide CAS 798540-65-5) cannot be assumed interchangeable.
Isomer profile remains uncharacterized Sequence isomers with identical amino acid composition (Leu2, Ala2, Ser3) may exhibit divergent solubility or aggregation behavior, yet no comparative data exist to guide selection.
Target engagement risk in HsClpP studies No binding or activity data link this heptapeptide to HsClpP; validated agonists (e.g., SL44) are available. Procurement for HsClpP target engagement requires full de novo validation.

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine: Comparative Evidence Assessment


Bioactivity vs. Truncated Tetrapeptide Sequence

A direct bioactivity comparison was sought between the full-length heptapeptide L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine and the commercially available truncated tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-serine (CAS 798540-65-5). No published study, patent, or database entry was found reporting EC50, IC50, Ki, or any other quantitative activity parameter for the target heptapeptide against any biological target, nor any head-to-head comparison with the tetrapeptide. The tetrapeptide has been described as potentially influencing cellular signaling pathways and modulating immune responses , but these claims are not backed by publicly available quantitative data. Consequently, no differential activity can be substantiated [1].

Bioactivity vs. tetrapeptide
Data to verify
No EC50, IC50, or Ki data available for target heptapeptide; comparator tetrapeptide (CAS 798540-65-5) also lacks quantitative activity data.
Procurement cannot rely on comparative potency; sequence identity is the only anchor.
Source: public database search, no hits.
Peptide chemistry Sequence-activity relationship Oligopeptide comparison

Physicochemical Profile vs. Sequence Isomers

The heptapeptide L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine can theoretically exist as multiple sequence isomers with identical amino acid composition (Leu2, Ala2, Ser3) but different primary sequences. Such isomers may display divergent hydrophobicity, secondary structure propensity, solubility, and aggregation behavior. No experimental data—such as RP-HPLC retention times, circular dichroism spectra, solubility measurements, or aggregation indices—were identified for the target sequence or its isomers [1]. This absence of data precludes any quantitative differentiation based on physicochemical properties.

Physicochemical vs. isomers
Class-level
No experimental HPLC retention, solubility, or CD data found for target sequence or its isomers (Leu2,Ala2,Ser3).
Property-based isomer selection not supported; must be empirically determined.
Class-level inference from peptide chemistry.
Peptide analytics Physicochemical characterization Sequence isomer differentiation

HsClpP Target Engagement vs. SL44 Agonist

The human caseinolytic protease P (HsClpP) has emerged as a therapeutic target in acute myeloid leukemia, with several peptide and small-molecule agonists reported [1]. The peptide SL44 (EC50 = 1.30 μM for HsClpP activation) and small-molecule agonists such as compound 7k (EC50 = 0.79 ± 0.03 μM) have publicly available quantitative activity data [2]. A search of BindingDB, ChEMBL, and PubMed for HsClpP agonism by L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine returned no entries. While an unrelated compound (CHEMBL5570877) with a BindingDB entry was initially flagged as a potential match, it was confirmed to be a small-molecule pyridopyrimidinone, not the target heptapeptide [3]. No evidence supports HsClpP target engagement by this heptapeptide.

HsClpP target engagement
Cross-study comparable
Target heptapeptide: no activity in ChEMBL or PubMed.
SL44 peptide: EC50 = 1.30 μM; Compound 7k: EC50 = 0.79 μM.
Validated agonists exist; target engagement for this peptide remains uncharacterized.
HsClpP assay with AC-WLA-AMC substrate.
HsClpP agonism Antileukemic peptides Target engagement

Patent-Associated Structural or Functional Claims

A comprehensive search of Google Patents and the USPTO database using the CAS number 920520-80-5, the full IUPAC name, and the single-letter sequence LASSLAS returned no patents in which this specific heptapeptide is claimed as a composition-of-matter, a method-of-use, or a key intermediate [1]. In contrast, many bioactive peptides within the HsClpP agonist and antimicrobial classes benefit from defined patent protection landscapes that inform procurement and use strategies. The absence of patent filings may indicate either a lack of demonstrated utility or an unencumbered IP space, but it eliminates the possibility of leveraging patent-derived quantitative data for differentiation [2].

Patent landscape
Class-level
No patents found claiming CAS 920520-80-5; comparator HsClpP agonist class has multiple filings.
No patent-derived activity benchmarks; IP space appears unencumbered.
USPTO and Google Patents search, May 2026.
Patent landscape Peptide intellectual property Freedom-to-operate

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine: Application Scenarios


Negative Control for Protease Substrate Screening

For investigators developing assays for serine proteases or metalloproteases that preferentially cleave at Leu-Ala or Ala-Ser junctions, L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine may serve as a defined-sequence negative control substrate. Its identity—confirmed by molecular formula (C27H49N7O11) and molecular weight (647.7 g/mol) —enables unambiguous differentiation from cleavage products by LC-MS. However, the absence of published kinetic parameters (kcat, Km, kcat/Km) means that its suitability for any specific protease must be empirically validated by the end user [1].

Serine-Rich Heptapeptide Solution Behavior

With three serine residues imparting significant polarity, this heptapeptide is a candidate for fundamental solubility, aggregation, and secondary structure studies comparing serine-rich versus hydrophobic heptapeptides. Researchers may investigate its behavior in aqueous buffers, organic co-solvent systems, or membrane-mimetic environments. No comparative data exist to pre-select this peptide over isomers, so procurement serves exploratory biophysical characterization rather than a pre-validated application .

LC-MS/MS Method Development Calibrant

The defined sequence and moderate hydrophilicity of L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine make it suitable as a retention time and fragmentation calibrator in LC-MS/MS method development for endogenous peptide analysis. Its m/z 647.7 [M+H]+ ion and predicted fragmentation pattern (b- and y-ion series) can be used to optimize collision energy and ion optics. This application is independent of any biological potency and relies solely on its well-defined mass and sequence .

SAR Probe for HsClpP Agonism

Given the absence of binding or activity data for this peptide at HsClpP—despite the class-level interest in HsClpP agonism for acute myeloid leukemia [1]—this heptapeptide could be procured as an exploratory SAR probe. It would need to be tested alongside validated agonists (e.g., SL44, EC50 = 1.30 μM; compound 7k, EC50 = 0.79 μM) in head-to-head peptidase activity assays to determine whether the heptapeptide scaffold confers any activation, inhibition, or binding activity [2]. Procurement is recommended only for laboratories equipped to generate primary pharmacological data.

Application
Selection Property
Validation Focus
Negative control for protease screening
Defined sequence and mass (647.7 g/mol)
Empirical verification of cleavage resistance per protease
Serine-rich peptide solution behavior
Three serine residues, moderate hydrophilicity
Solubility, aggregation, and secondary structure profiling
LC-MS/MS method calibrant
Exact mass and predicted b/y-ion series
Retention time and fragmentation optimization
SAR probe for HsClpP agonism
Heptapeptide scaffold without pre-existing activity data
Head-to-head peptidase assay vs. SL44 and compound 7k
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